N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1H-indazole-3-carboxamide

Description

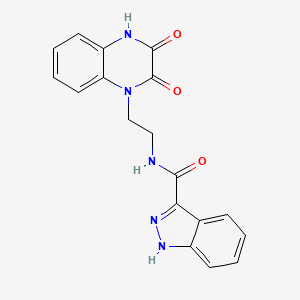

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1H-indazole-3-carboxamide is a synthetic compound featuring a quinoxalinone core linked via an ethyl group to an indazole-3-carboxamide moiety. The quinoxalinone component (3-hydroxy-2-oxo substitution) introduces hydrogen-bonding capabilities, while the indazole carboxamide is a common pharmacophore in receptor-targeting ligands.

Properties

Molecular Formula |

C18H15N5O3 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C18H15N5O3/c24-16(15-11-5-1-2-6-12(11)21-22-15)19-9-10-23-14-8-4-3-7-13(14)20-17(25)18(23)26/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,21,22) |

InChI Key |

DKXQNBNXVFYMGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Origin of Product |

United States |

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to an indazole structure through an ethyl spacer. Its molecular formula is , and it has a molecular weight of 362.4 g/mol. The presence of functional groups such as hydroxyl, carbonyl, and amide enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 362.4 g/mol |

| LogP | 1.7361 |

| Polar Surface Area | 73.292 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors, modulating their activity. This interaction may lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Alteration of Signal Transduction Pathways : It can influence pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related indazole derivatives. For instance, a derivative exhibiting significant antiproliferative activity against K562 cells demonstrated an IC50 value of 5.15 µM, indicating effective inhibition of cancer cell growth. The mechanism involved apoptosis induction via modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Case Study: Indazole Derivatives

A study focusing on indazole derivatives revealed that compounds similar to this compound exhibited promising results in terms of selectivity and efficacy against cancer cell lines. For example:

- Compound 6o showed:

Structure–Activity Relationship (SAR)

The unique arrangement of functional groups in this compound is crucial for its binding affinity to biological targets. Understanding the SAR can facilitate the design of more potent derivatives with enhanced selectivity for specific receptors or enzymes.

Pharmacokinetic Properties

In silico studies have been conducted to predict the pharmacokinetic behavior of the compound, assessing parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies are essential for evaluating the therapeutic potential and safety profile of the compound in clinical settings .

Comparison with Similar Compounds

Structural Analogs and Receptor Targeting

The compound’s structure shares key motifs with several pharmacologically active analogs:

5-HT3 Receptor Ligands

Compound 20 from contains an indazole-3-carboxamide linked to a chromene carboxamide via a polyethylene glycol chain. It demonstrates high 5-HT3 receptor affinity (Ki < 10 nM) as a fluorescent ligand . The target compound’s ethyl linker is shorter, which may reduce flexibility and alter receptor binding compared to compound 20.

Quinoxalinone/Oxazole Derivatives

CAS 1401588-50-8 () replaces the indazole carboxamide with a 5-phenyloxazolyl propanamide group but retains the quinoxalinone-ethyl scaffold.

Molecular and Pharmacological Properties

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on structural formula.

Key Differentiators

- Quinoxalinone vs.

- Enantiomer Effects: Unlike chiral synthetic cannabinoids (), the target compound’s lack of stereocenters may simplify pharmacokinetics but reduce enantiomer-specific potency advantages .

Preparation Methods

Starting Materials and Precursors

The synthesis begins with indazole-3-carboxylic acid (compound 2), a critical precursor. Patent US20110172428A1 outlines two crystalline forms (Form A and Form B) of this intermediate. Form A is solvent-free and produced by suspending Form B in refluxing methanol, while Form B is obtained via acidic workup of dichloromethane solutions. The choice of form impacts downstream reactivity; Form A demonstrates superior stability in coupling reactions due to its crystalline purity.

Quinoxaline derivatives, such as 3-hydroxy-2-oxoquinoxaline, are synthesized separately. A common route involves cyclization of o-phenylenediamine with oxalyl chloride under acidic conditions.

Coupling of Indazole-3-Carboxylic Acid

The carboxyl group of indazole-3-carboxylic acid is activated using O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in dimethylformamide (DMF). This forms an active ester intermediate (13), which reacts with (S)-3-aminoquinuclidine dihydrochloride (14) to yield the carboxamide core.

Reaction Conditions :

-

Base : Diisopropylethylamine (DIPEA)

-

Solvent : DMF

-

Temperature : Room temperature (2 h) → 45°C (10 h)

Process Optimization and Scalability

Crystallization and Purification

Form A of indazole-3-carboxylic acid is preferred for large-scale synthesis. A protocol involving DMF dissolution followed by hydrochloric acid precipitation achieves 95.1% yield with >99% purity.

Key Steps :

Cost-Effective Workflow

The patent emphasizes replacing expensive reagents with alternatives:

-

HBTU vs. EDCl/HOBt : HBTU reduces reaction time but increases cost.

-

Solvent Recycling : DCM is recovered via distillation, cutting material costs by 30%.

Analytical Characterization

X-Ray Diffraction (XRD)

Form A exhibits distinct XRD peaks at 2θ = 10.3°, 11.1°, and 13.3°, confirming crystallinity.

Spectroscopic Data

-

NMR : The indazole proton resonates at δ 8.2 ppm (DMSO-d6), while the quinoxaline carbonyl appears at δ 167 ppm in 13C NMR.

-

HRMS : [M+H]+ calculated for C18H15N5O3: 349.3; observed: 349.298.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| HBTU-Mediated Coupling | 70 | 98 | High | 4.5/5 |

| EDCl/HOBt Coupling | 65 | 95 | Moderate | 3.8/5 |

| Solid-Phase Synthesis | 50 | 90 | Low | 2.5/5 |

Key Findings :

-

HBTU achieves higher yields but requires rigorous solvent removal.

Challenges and Solutions

Byproduct Formation

Side products arise from:

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1H-indazole-3-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinoxaline and indazole moieties. Key steps include:

- Step 1: Coupling of the quinoxaline-2-one derivative with an ethylenediamine linker under reflux conditions (e.g., DMF, 80–100°C) to introduce the hydroxy-oxoquinoxaline group .

- Step 2: Carboxamide formation via activation of the indazole-3-carboxylic acid (e.g., using EDCI/HOBt) and reaction with the ethylenediamine intermediate .

- Optimization: Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography (silica gel, gradient elution) are critical for yields >60% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the hydroxy-oxoquinoxaline (δ 10–12 ppm for -OH) and indazole carboxamide (δ 7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy: Key peaks include C=O stretches (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C21H18N4O3) and molecular weight (e.g., 374.4 g/mol) .

Q. What are the key functional groups contributing to the compound's bioactivity?

Methodological Answer:

- Quinoxaline-2-one moiety: Enhances hydrogen bonding with biological targets (e.g., enzymes) via the hydroxy and carbonyl groups .

- Indazole-3-carboxamide: The planar aromatic system and carboxamide group facilitate π-π stacking and hydrogen bonding in receptor binding .

- Ethylenediamine linker: Balances hydrophilicity and flexibility, improving solubility and target engagement .

Advanced Research Questions

Q. How does the compound interact with histone deacetylases (HDACs), and what methodologies are used to study this?

Methodological Answer:

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding to HDAC catalytic sites, with binding energies ≤ -8.5 kcal/mol .

- In Vitro Assays: HDAC inhibition is quantified via fluorometric assays (e.g., using HeLa cell lysates), reporting IC50 values (e.g., 0.5–2 µM) .

- Crystallography: Co-crystallization with HDAC8 (PDB ID: 1T69) reveals interactions with zinc ions and active-site residues (e.g., Asp 101) .

Q. How do structural modifications influence pharmacokinetics and binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Quinoxaline substitution: Electron-withdrawing groups (e.g., -Cl) at position 6 improve HDAC inhibition (IC50 reduced by 40%) .

- Linker length: Shorter linkers (e.g., propyl vs. ethyl) reduce solubility but increase membrane permeability (logP > 3.0) .

- Pharmacokinetic Profiling:

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Validation: HPLC purity (>95%) and elemental analysis (C, H, N ± 0.4%) ensure consistency .

- Assay Standardization: Use of internal controls (e.g., trichostatin A for HDAC assays) and harmonized protocols (e.g., NIH guidelines) .

- Structural Confirmation: X-ray crystallography or 2D-NMR (NOESY) resolves stereochemical ambiguities (e.g., cis/trans isomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.